PF-06372865

概述

描述

准备方法

化学反应分析

Suzuki–Miyaura Coupling for Biphenyl Formation

A critical step involves Suzuki coupling to introduce the sulfonyl-methoxybiphenyl moiety:

Reaction

Imidazopyridazine 53 + 1-bromo-4-(ethylsulfonyl)-2-methoxybenzene (61 ) → PF-06372865 (34 )

Conditions :

-

Catalyst: PdCl<sub>2</sub>(dppf)

-

Reagents: B<sub>2</sub>Pin<sub>2</sub>, KOAc

-

Solvent: 1,4-dioxane/H<sub>2</sub>O

-

Temperature: 100°C (2 h)

Yield : 80%

Purification : Column chromatography (50–90% ethyl acetate/DCM)

Lactam Formation for Structural Constraint

Lactam 65 synthesis via hydrogenation:

Reaction

Cyanide 64 → Lactam 65

Conditions : Raney nickel, NH<sub>3</sub>, H<sub>2</sub> (ethyl acetate/MeOH)

Challenges :

-

Partial dechlorination observed as a side reaction

-

Optimization: Switching to acetic acid in DMAc improved yield

Table 1: Comparative Reaction Yields and Conditions

| Compound | Reaction Type | Catalyst | Yield | Key Reagent |

|---|---|---|---|---|

| 1 | Buchwald–Hartwig | Pd(PPh<sub>3</sub>)<sub>4</sub> | 55% | 4-Fluorobenzeneboronic acid |

| 34 | Suzuki coupling | PdCl<sub>2</sub>(dppf) | 80% | B<sub>2</sub>Pin<sub>2</sub> |

| 46 | Cross-coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | ~40% | Boronate ester 67 |

| 65 | Hydrogenation | Raney nickel | N/R | H<sub>2</sub>/NH<sub>3</sub> |

Analytical Characterization

This compound and intermediates were validated using:

-

LCMS : Retention times and purity (e.g., t<sub>R</sub> = 2.24 min for 1 )

-

HRMS : Mass accuracy within 0.4 ppm

-

<sup>1</sup>H NMR : Structural confirmation via aromatic proton signals

Stability and Byproduct Management

-

Instability in ether-linked analogs : Pyridine isomer modifications (e.g., compound 17 ) improved stability but required further optimization .

-

Efflux ratio reduction : Constraining amides via lactams (44 , 45 ) addressed efflux issues without compromising affinity .

This synthesis leverages transition-metal catalysis and strategic functionalization to balance GABA<sub>A</sub> subtype selectivity with pharmacokinetic stability. The clinical candidate 34 (this compound) emerged as the optimal balance of efficacy and safety .

科学研究应用

Key Findings

The results demonstrated that:

- 15 mg Dose : Increased pain tolerance thresholds (PTTs) for pressure pain at a ratio of 1.11 compared to placebo (90% CI: 1.02, 1.22).

- 65 mg Dose : Increased PTT for cold pressor tasks at a ratio of 1.17 (90% CI: 1.03, 1.32) and pressure pain at a ratio of 1.11 (90% CI: 1.01, 1.21).

- Pregabalin showed an increase in PTT for pressure pain at a ratio of 1.15 (95% CI: 1.06, 1.26) and cold pressor tasks at a ratio of 1.31 (90% CI: 1.16, 1.48).

These findings suggest that PF-06372865 has significant analgesic potential without inducing significant sedation or adverse events that limit its clinical use .

Data Table

| Dose (mg) | Pain Task Type | PTT Ratio vs Placebo | Confidence Interval |

|---|---|---|---|

| 15 | Pressure Pain | 1.11 | (1.02, 1.22) |

| 65 | Cold Pressor | 1.17 | (1.03, 1.32) |

| 65 | Pressure Pain | 1.11 | (1.01, 1.21) |

| Pregabalin | Pressure Pain | 1.15 | (1.06, 1.26) |

| Pregabalin | Cold Pressor | 1.31 | (1.16, 1.48) |

Key Findings

In this model:

- This compound significantly reduced the occurrence of SWDs in a dose-dependent manner at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg.

- Compared to diazepam, this compound exhibited a longer duration of effect despite having a slower peak time.

These results indicate that this compound may represent a novel therapeutic option for patients with absence seizures .

Data Table

| Dose (mg/kg) | SWD Reduction Effect |

|---|---|

| 1 | Significant |

| 3 | Significant |

| 10 | Significant |

Overview

The pharmacokinetics and safety of this compound were evaluated in multiple studies involving healthy volunteers.

Key Findings

In a phase one study:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 to 2 hours.

- Half-life : Approximately 11 hours after multiple dosing.

- Safety : Adverse events were mostly mild; dizziness was the most frequently reported side effect.

The study concluded that this compound is safe and well-tolerated at doses estimated to achieve high receptor occupancy (>80%), distinguishing it from non-selective benzodiazepines .

Data Table

| Parameter | Value |

|---|---|

| Time to Maximum Concentration | 1 to 2 hours |

| Terminal Half-Life | ~11 hours |

| Most Common Adverse Event | Dizziness |

作用机制

相似化合物的比较

生物活性

PF-06372865 is a novel compound that acts as a positive allosteric modulator (PAM) of the gamma-aminobutyric acid A (GABA) receptor, specifically targeting the α2, α3, and α5 subunits. This selectivity is significant because it allows for therapeutic effects with reduced side effects commonly associated with non-selective benzodiazepines, which primarily target the α1 subunit. The following sections detail the biological activity of this compound, including its mechanisms, pharmacokinetics, safety profile, and potential therapeutic applications.

This compound enhances GABA receptor activity by binding to specific subunits, leading to increased chloride ion influx and subsequent neuronal inhibition. Its functional selectivity allows it to modulate receptor activity without the sedative effects typically associated with non-selective PAMs.

Key Findings:

- Functional Selectivity : this compound shows significant positive modulation (90-140%) at GABA receptors containing α2/3/5 subunits while demonstrating negligible activity (≤20%) at α1-containing receptors .

- Receptor Occupancy : In preclinical studies, this compound exhibited concentration-dependent occupancy of GABA receptors, with a robust increase in beta frequency in quantitative EEG (qEEG) readings indicative of its pharmacodynamic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several studies, demonstrating rapid absorption and a favorable elimination profile.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Median Time to Maximum Concentration | 1 - 2 hours |

| Mean Terminal Elimination Half-Life | Approximately 11 hours |

| Dosing Regimen | Twice daily for 21 days |

This compound was found to be rapidly absorbed with dose-proportional increases in maximum plasma concentration and area under the plasma concentration-time curve .

Safety and Tolerability

In clinical trials, this compound has demonstrated a favorable safety profile. Commonly reported adverse events were mild and included dizziness; notably, there were no reports of somnolence after titration .

Key Safety Findings:

- High Receptor Occupancy : Achieves over 80% receptor occupancy without significant adverse effects .

- Withdrawal Symptoms : No clinically significant withdrawal symptoms upon discontinuation were reported .

Pain Management

This compound has shown potential in analgesic applications. In a randomized placebo-controlled crossover study, doses of 15 mg and 65 mg increased pain tolerance thresholds for various pain modalities without inducing significant sedation.

Table 2: Analgesic Effects of this compound

| Dose (mg) | Pain Modality | Effect Ratio (vs. Placebo) |

|---|---|---|

| 15 | Pressure Pain | 1.11 (90% CI: 1.02, 1.22) |

| 65 | Cold Pressor | 1.17 (90% CI: 1.03, 1.32) |

| Pregabalin | Pressure Pain | 1.15 (95% CI: 1.06, 1.26) |

These findings suggest that this compound may be effective for treating pain conditions while minimizing sedative side effects .

Antiepileptic Effects

In preclinical models using genetic absence epilepsy rats (GAERS), this compound significantly reduced spike-and-wave discharges associated with absence seizures, demonstrating its potential as an antiepileptic agent.

Table 3: Antiepileptic Activity in GAERS Model

| Dose (mg/kg) | Effect on SWDs |

|---|---|

| 0.3 | Reduced frequency |

| 1 | Further reduction |

| 2 | Full suppression |

| 10 | Sustained suppression |

This study marks the first evidence of an α2/3/5 subtype-selective GABA PAM's effectiveness in absence epilepsy models .

属性

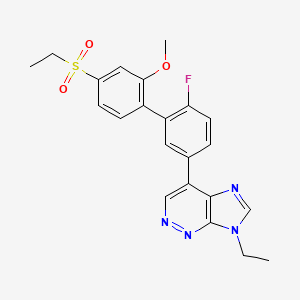

IUPAC Name |

7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQXDBPTFOCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614245-70-3 | |

| Record name | Darigabat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARIGABAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。